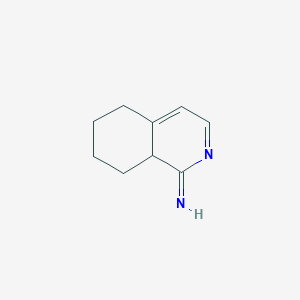
6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-isoquinolin-8-one: This compound is structurally similar and shares some chemical properties.
Tetrahydroisoquinoline: Another related compound with similar applications in organic synthesis and medicinal chemistry.
Uniqueness
6,7,8,8a-Tetrahydro-5H-isoquinolin-1-imine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
6,7,8,8a-tetrahydro-5H-isoquinolin-1-imine |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6,8,10H,1-4H2 |
InChI-Schlüssel |
MHQCAHIZRMNDDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=NC(=N)C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one](/img/structure/B15135023.png)
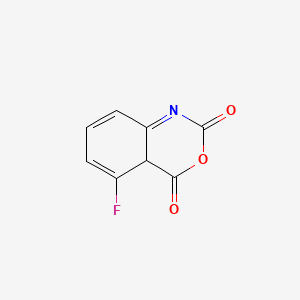
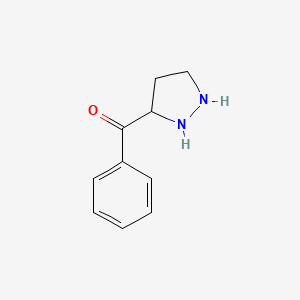
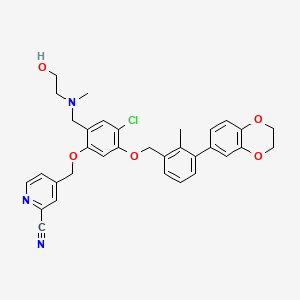
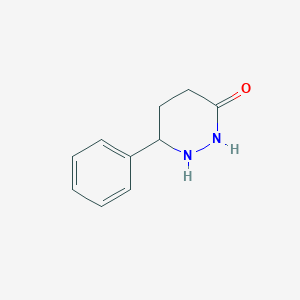
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
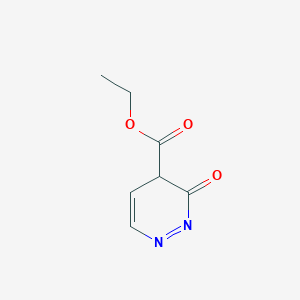

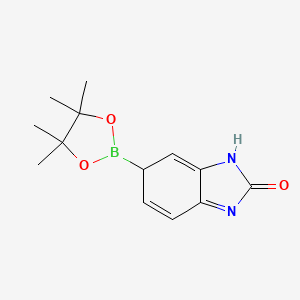


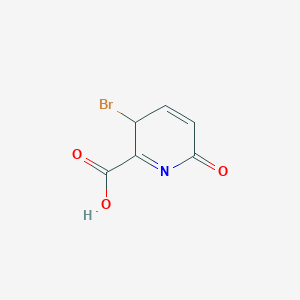

![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
